![molecular formula C12H13BrN2O2S B13001117 Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate CAS No. 1104630-94-5](/img/structure/B13001117.png)
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is a chemical compound with the molecular formula C12H13BrN2O2S It is a derivative of thienopyridine and is characterized by the presence of a bromine atom and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thienopyridine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thienopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include tert-butyl (3-aminothieno[3,2-b]pyridin-2-yl)carbamate, tert-butyl (3-thiolthieno[3,2-b]pyridin-2-yl)carbamate, etc.
Oxidation Reactions: Products include tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfoxide and tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfone.
Reduction Reactions: Products include tert-butyl (3-thienopyridin-2-yl)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the thienopyridine ring are thought to play a crucial role in its biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate
- Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is unique due to its specific substitution pattern on the thienopyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1104630-94-5 |
|---|---|
Fórmula molecular |
C12H13BrN2O2S |
Peso molecular |
329.21 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromothieno[3,2-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)9-7(18-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
FGCLVSRZLNFAGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


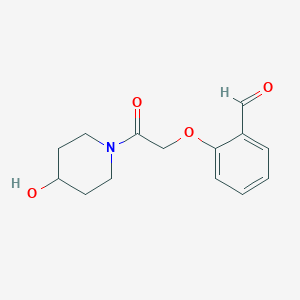
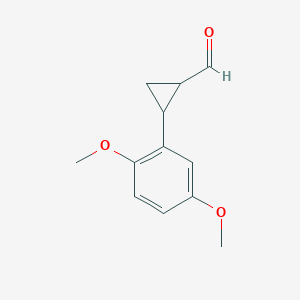
![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
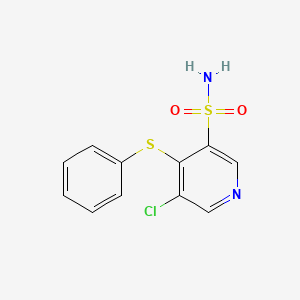

![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
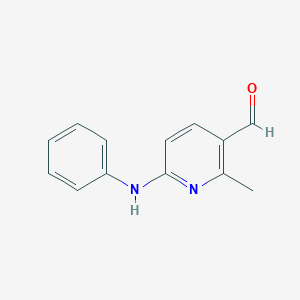
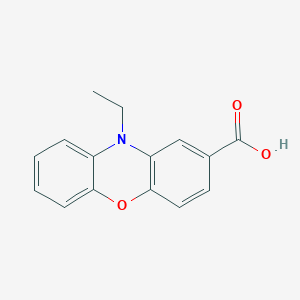
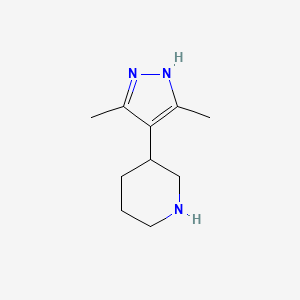

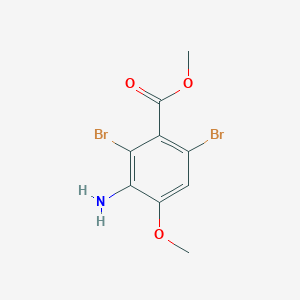
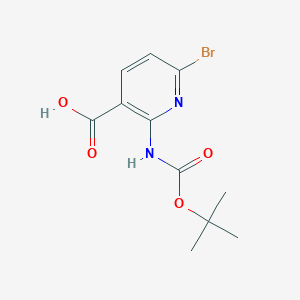
![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
